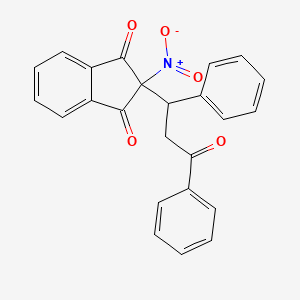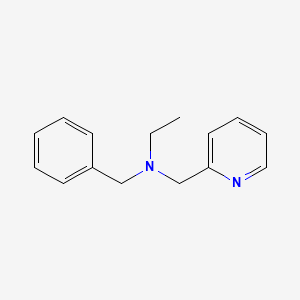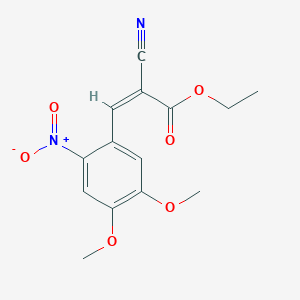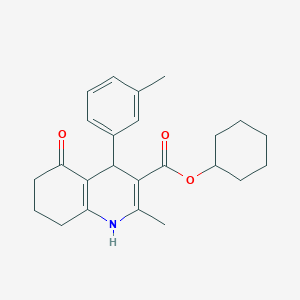
2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of hydrazines with β-diketones or β-ketoesters in the presence of acid catalysts. Although specific synthesis details for this compound were not directly found, related work shows that Schiff base ligands similar in structure are prepared and characterized using methods like elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010). Such methods are critical for confirming the structure of synthesized compounds and understanding their tautomeric equilibria.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography. Studies on similar compounds have demonstrated the crystal structure, highlighting the importance of intermolecular hydrogen bonding (C-H•••O and π•••π stacking interactions) in stabilizing the structure. These interactions are crucial for the crystallization and overall stability of the compound (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazolones undergo various chemical reactions, including tautomeric shifts, nucleophilic additions, and cyclization reactions. Their reactivity can be influenced by the substitution pattern on the pyrazolone ring. Although specific reactions for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" are not provided, related studies on pyrazolone derivatives show how these compounds can participate in diverse chemical transformations, leading to a variety of products with potential biological activity (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, including solubility, melting point, and crystalline structure, are essential for their application in different fields. While specific data for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" was not identified, general trends suggest that the physical properties are significantly influenced by the nature of substituents and the overall molecular structure. For example, the crystallographic analysis reveals how molecular packing and hydrogen bonding interactions affect the solid-state structure (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrazolones, including acidity, basicity, and reactivity towards various reagents, are determined by their molecular structure. These properties are crucial for their utility in synthetic chemistry and pharmaceutical applications. The functional groups present in pyrazolones, such as the keto and hydroxyl groups, play a significant role in their chemical behavior and interactions with other molecules. Studies focusing on related pyrazolone compounds can provide insights into their chemical properties and potential applications (Bade & Vedula, 2015).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)12-13(17)15-16(14(12)18)11-6-5-9(3)10(4)7-11/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZRTCPAHCUITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C)C)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-(propan-2-ylidene)pyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)

![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)
![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)

![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)